N-butyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-butyl-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-4-9-20-18(24)15-13-14-17(22(15)11-7-12-26-2)21-16-8-5-6-10-23(16)19(14)25/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDORBEWBQIZXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction disrupts the normal progression of the cell cycle, leading to cell cycle arrest.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from proliferating. The downstream effects of this disruption can include apoptosis or programmed cell death.
Biological Activity
N-butyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the pyrimidine class. Its molecular formula is with a molecular weight of approximately 356.426 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrimidine can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values of related compounds against specific cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 4c | MDA-MB-231 | 17.83 | |
| 4j | MCF-7 | 19.73 | |
| 4a | Human Colon Cancer | Moderate | |
| 4h | Lung Cancer | Active |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells. These findings suggest that this compound may enhance the efficacy of existing chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Studies have demonstrated that similar compounds possess activity against various bacterial and fungal strains. The following table outlines some biological activities observed in related compounds:
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Pyranopyrimidine derivatives | Effective against multiple pathogens |
| Antifungal | Benzopyran derivatives | Inhibition of fungal growth |
| Antibacterial | Chromene derivatives | Broad-spectrum antibacterial activity |
The antimicrobial mechanisms are believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Pharmacokinetic and Pharmacodynamic Studies
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that this compound may exhibit favorable absorption and distribution characteristics, although further research is needed to elucidate its metabolic pathways and elimination processes.
Synthesis and Evaluation
A notable study involved the synthesis of new triazolopyrimidine derivatives through a one-pot reaction method. These derivatives were evaluated for their biological activities, revealing significant anticancer effects against human breast cancer cell lines (MCF-7). The synthesized compounds displayed IC50 values comparable to those of established chemotherapeutics like Cisplatin, indicating their potential as effective alternatives or adjuncts in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets associated with cancer progression and microbial resistance. These studies suggest that the compound may interact effectively with key enzymes involved in tumor growth and microbial survival .
Scientific Research Applications
Chemical Structure and Synthesis
The compound has a molecular formula of and a molecular weight of approximately 432.51482 g/mol. The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include:
- Cyclization Reactions : The compound is synthesized through reactions involving various amino acid derivatives and pyridopyrrolopyrimidine intermediates.
- Functional Group Modifications : These modifications enhance the compound's biological activity and pharmacological properties.
The detailed reaction conditions vary significantly based on the specific synthetic pathway chosen, which can include different solvents, temperatures, and catalysts .
Biological Activities
N-butyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibits several notable biological activities:
- Antiviral Activity : Research indicates that this compound has potential as an antiviral agent, particularly against SARS-CoV-2. It has shown significant inhibition of viral growth in vitro with an effective concentration (EC50) as low as 0.0519 µM .
- Antitumor Properties : The compound is classified under pyrimidine derivatives known for their anticancer activities. Studies suggest that it may interact with specific biological targets involved in tumor growth and proliferation .
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such effects .
Therapeutic Applications
The ongoing research into this compound suggests several potential therapeutic applications:
Oncology
The compound's ability to inhibit cancer cell growth positions it as a candidate for the development of novel anticancer therapies. Its structural characteristics may enhance its interaction with cellular targets implicated in cancer progression .
Infectious Diseases
Given its antiviral properties, particularly against SARS-CoV-2, this compound could be explored further for developing treatments for viral infections. Its mechanism of action involves inhibiting viral proteases essential for viral replication .
Anti-inflammatory Applications
Pyrimidine derivatives have been studied for their anti-inflammatory effects. This compound may exhibit similar properties that warrant investigation for treating inflammatory diseases .
Case Study 1: Antiviral Efficacy
In a study focused on the design of novel pyridopyrrolopyrimidine derivatives, N-butyl-1-(3-methoxypropyl)-4-oxo was tested for its ability to inhibit the main protease (Mpro) of SARS-CoV-2. The results indicated that it effectively inhibited Mpro activity with an IC50 value significantly lower than existing antiviral agents .
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer potential of various derivatives from the same chemical family. The study highlighted the promising results of N-butyl-1-(3-methoxypropyl)-4-oxo in inhibiting specific cancer cell lines through apoptosis induction mechanisms .
Comparison with Similar Compounds
Key Observations :
- The 3-methoxypropyl group at N-1 (shared with the target compound) is associated with improved solubility and target engagement in some analogs .
- N-aryl carboxamide substituents (e.g., 2-fluorophenyl, 4-chlorophenyl) enhance protease inhibitory activity against SARS-CoV-2 M<sup>pro</sup> but show variable potency .
- The N-butyl-N-phenyl carboxamide in the target compound is unique; most analogs feature mono-substituted carboxamides (e.g., N-allyl, N-aryl).
Substituent Effects on Antimicrobial Activity
highlights the antimicrobial profiles of 1-alkyl-4-oxo-pyridopyrrolopyrimidine carboxamides:
| Compound | N-1 Substituent | Carboxamide Substituent | MIC against S. aureus 222 (mg/L) | MIC against E. coli 311 (mg/L) |
|---|---|---|---|---|
| 6b | Propyl | N-allyl | 75.0 | >200.0 |
| 6g | 3-Methoxypropyl | N-(3-morpholinopropyl) | >200.0 | >200.0 |
| Target Compound | 3-Methoxypropyl | N-butyl-N-phenyl | Not tested | Not tested |
Key Findings :
Yield Comparison :
- Typical yields for carboxamide derivatives range from 75% to 89% , with electron-deficient anilines (e.g., 4-chlorophenyl) providing higher yields .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 1-Benzyl-N-(2-fluorophenyl) Derivative (21) | N-(4-Chlorophenyl)-1-methyl Derivative (22) |
|---|---|---|---|
| Molecular Weight | 432.52 g/mol | 412.42 g/mol | 346.38 g/mol |
| LogP (Predicted) | ~3.1* | ~2.8 | ~2.5 |
| Water Solubility | Low | Moderate | Moderate |
Notes:
- The N-butyl-N-phenyl group in the target compound increases hydrophobicity (higher LogP) compared to mono-substituted analogs .
- 3-Methoxypropyl substituents may enhance membrane permeability but reduce aqueous solubility .
Q & A
Q. Advanced
- Structural modifications : Replace the methoxypropyl group with polar groups (e.g., hydroxyl) to improve aqueous solubility.
- Prodrug approaches : Mask the 4-oxo group with ester linkages to enhance oral bioavailability.
- Nanoparticle encapsulation : Improves stability and targeted delivery, as suggested by favorable absorption/distribution data in preclinical models .
Which analytical techniques are critical for characterizing this compound?
Q. Basic
- NMR spectroscopy : Confirms regiochemistry (e.g., δ 2.35 ppm for methyl groups in pyrimidine core) .
- HRMS : Validates molecular weight (e.g., m/z 370.4 [M+H]⁺) .
- X-ray crystallography : Resolves 3D conformation for docking studies .
How to design experiments to elucidate the mechanism of action?
Q. Advanced
- Enzyme inhibition assays : Measure IC₅₀ against purified PARP-1 or viral proteases using fluorogenic substrates .
- RNA-seq/proteomics : Identify downstream pathways (e.g., DNA repair or viral replication) in treated cell lines.
- Computational docking : Model interactions with PARP-1’s NAD⁺-binding domain using AutoDock Vina .
What physicochemical properties are critical for experimental design?
Q. Basic
- Solubility : Low in aqueous buffers (logP ~3.5); use DMSO stocks (<10 mM) for in vitro studies.
- Stability : Degrades at >40°C; store at -20°C under inert atmosphere .
How to address low synthetic yields during scale-up?
Q. Advanced
- Catalyst screening : Test alternative catalysts (e.g., Pd/C) for regioselective steps.
- Flow chemistry : Reduces reaction time and improves mixing (e.g., Omura-Sharma-Swern oxidation methodology) .
- DoE optimization : Apply statistical models (e.g., Taguchi) to balance temperature, solvent, and stoichiometry .
What structure-activity relationship (SAR) studies are needed to enhance potency?
Q. Advanced
- Substituent variation : Replace the butyl group with branched alkyl chains to probe steric effects on target binding.
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl to assess electronic effects .
- Fragment-based screening : Identify pharmacophores using X-ray co-crystallography .
How to validate target engagement in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
